4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a natural compound isolated from the seeds of the plant Psoralea corylifolia. It is an analog of Bakuchiol, a well-known meroterpene phenol. Delta3,2-Hydroxylbakuchiol has garnered interest due to its potent biological activities, particularly its ability to inhibit monoamine transporters, making it a potential candidate for research into neurological disorders such as Parkinson’s disease and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta3,2-Hydroxylbakuchiol can be synthesized through various methods. One notable approach involves the asymmetric synthesis route, which addresses the challenges of low extraction yield and oxidative deterioration during extraction from natural sources . The synthetic route typically involves hydrogenation and subsequent transformations to achieve the desired compound .
Industrial Production Methods
Industrial production of Delta3,2-Hydroxylbakuchiol is still in its nascent stages. The primary focus has been on optimizing synthetic routes to ensure high yield and purity. The development of scalable and cost-effective methods is crucial for its potential commercial applications .
Chemical Reactions Analysis
Types of Reactions
Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further research .
Common Reagents and Conditions
Common reagents used in the reactions involving Delta3,2-Hydroxylbakuchiol include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are typically mild to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of Delta3,2-Hydroxylbakuchiol include its analogs with modified functional groups. These analogs are often tested for their biological activities to identify potential therapeutic agents .
Scientific Research Applications
Delta3,2-Hydroxylbakuchiol has a wide range of scientific research applications:
Mechanism of Action
Delta3,2-Hydroxylbakuchiol exerts its effects primarily by inhibiting monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, which can help alleviate symptoms of neurological disorders . The compound’s selectivity for DAT and NET over the serotonin transporter (SERT) is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Delta3,2-Hydroxylbakuchiol is unique due to its specific inhibition of monoamine transporters. Similar compounds include:
Bakuchiol: Another meroterpene phenol with diverse biological activities.
12-Hydroxyisobakuchiol: A structurally similar compound with potential biological activities.
3-Hydroxybakuchiol: Another analog with similar inhibitory effects on monoamine transporters.
Psoracorylifol A and C: Compounds with similar structures but different functional groups, leading to varied biological activities.
Delta3,2-Hydroxylbakuchiol stands out due to its higher selectivity for DAT and NET, making it a promising candidate for further research into neurological disorders .
Properties
IUPAC Name |
4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEXUROYEYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.